molecular formula C11H9FN2O B12090401 6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one

6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one

Cat. No.: B12090401
M. Wt: 204.20 g/mol
InChI Key: RAVARHPCALTYHA-UHFFFAOYSA-N
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Description

6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one is a heterocyclic compound that features a bipyridine core with a fluorine atom at the 6-position and a methyl group at the 1’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The bipyridine core can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2’-bipyridine: A widely used ligand in coordination chemistry.

    4,4’-dimethyl-2,2’-bipyridine: Similar structure with methyl groups at the 4,4’-positions.

    6-chloro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

4-(6-fluoropyridin-3-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C11H9FN2O/c1-14-5-4-8(6-11(14)15)9-2-3-10(12)13-7-9/h2-7H,1H3

InChI Key

RAVARHPCALTYHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)C2=CN=C(C=C2)F

Origin of Product

United States

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